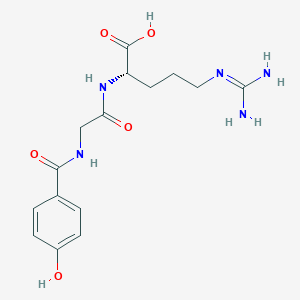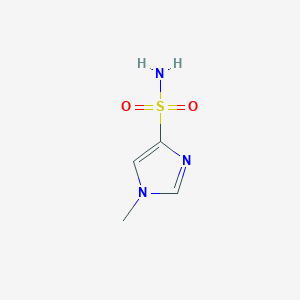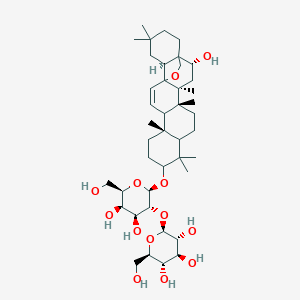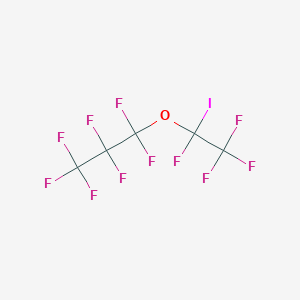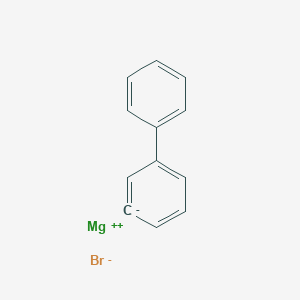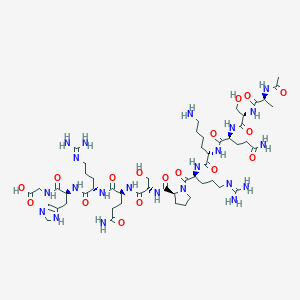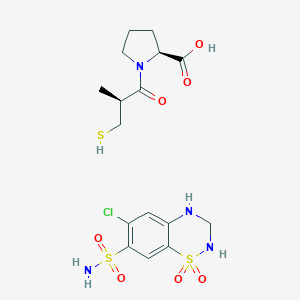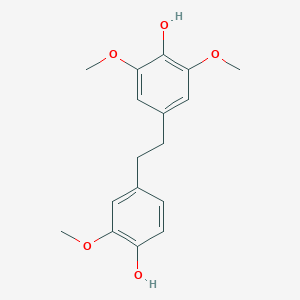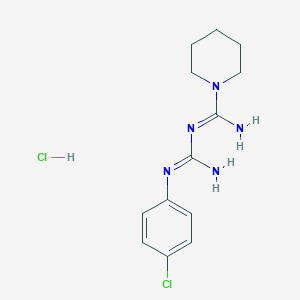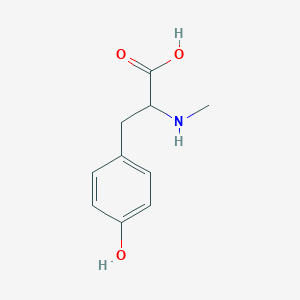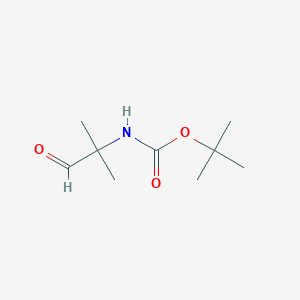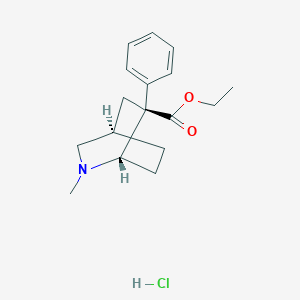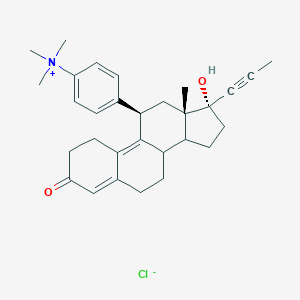
RU 486 Methochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RU 486 Methochloride, also known as Mifepristone, is a synthetic steroid compound that is used as an abortifacient. It was first synthesized in 1980 by French pharmaceutical company Roussel Uclaf and was approved for use in France in 1988. Since then, it has been used in many countries around the world as an alternative to surgical abortion.
作用機序
RU 486 Methochloride works by blocking the action of progesterone, a hormone that is necessary for the maintenance of pregnancy. It binds to the progesterone receptor and prevents the hormone from exerting its effects on the uterus. This leads to the breakdown of the uterine lining and the expulsion of the embryo.
生化学的および生理学的効果
RU 486 Methochloride has a number of biochemical and physiological effects on the body. It has been shown to decrease the levels of cortisol in the blood, which is why it is being studied for the treatment of Cushing's syndrome. It also has anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
実験室実験の利点と制限
RU 486 Methochloride has several advantages for use in laboratory experiments. It is a potent inhibitor of progesterone, which makes it useful for studying the role of this hormone in various physiological processes. It is also relatively easy to synthesize, which makes it readily available for use in research. However, there are also limitations to its use, including the fact that it can be toxic at high doses and that it may have off-target effects on other hormonal systems in the body.
将来の方向性
There are several future directions for research on RU 486 Methochloride. One area of interest is its potential use in the treatment of other types of cancer, including ovarian and prostate cancer. Another area of interest is its use as a contraceptive, either alone or in combination with other drugs. Finally, there is ongoing research into the mechanisms of action of RU 486 Methochloride, which may lead to the development of new drugs with similar properties but fewer side effects.
合成法
The synthesis of RU 486 Methochloride involves several steps. The starting material is 16-dehydropregnenolone acetate, which is converted to 3β-hydroxy-16-dehydropregnenolone acetate through a series of chemical reactions. This compound is then converted to mifepristone through a series of additional steps, including oxidation, reduction, and chlorination.
科学的研究の応用
RU 486 Methochloride has been extensively studied for its potential use in a variety of medical applications. It has been shown to be effective in inducing abortion in early pregnancy, as well as in the treatment of certain types of cancer, including breast and endometrial cancer. It has also been studied for its potential use in the treatment of Cushing's syndrome, a condition in which the body produces too much cortisol.
特性
CAS番号 |
109345-60-0 |
|---|---|
製品名 |
RU 486 Methochloride |
分子式 |
C30H38ClNO2 |
分子量 |
480.1 g/mol |
IUPAC名 |
[4-[(11R,13S,17R)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C30H38NO2.ClH/c1-6-16-30(33)17-15-27-25-13-9-21-18-23(32)12-14-24(21)28(25)26(19-29(27,30)2)20-7-10-22(11-8-20)31(3,4)5;/h7-8,10-11,18,25-27,33H,9,12-15,17,19H2,1-5H3;1H/q+1;/p-1/t25?,26-,27?,29+,30-;/m1./s1 |
InChIキー |
BOYVMWBEQCZPAM-YHBHNODXSA-M |
異性体SMILES |
CC#C[C@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
正規SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
同義語 |
mifepristone methochloride RU 486 methochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



